![molecular formula C13H18N2O B1469344 5-Morpholin-4-yl-indan-1-ylamine CAS No. 870845-66-2](/img/structure/B1469344.png)
5-Morpholin-4-yl-indan-1-ylamine
Overview
Description
5-Morpholin-4-yl-indan-1-ylamine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
5-Morpholin-4-yl-indan-1-ylamine features an indan core with a morpholine substituent. Its molecular formula is , and it has a molecular weight of approximately 201.26 g/mol. The unique structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of gene expression related to cell survival and proliferation.
Table 1: Summary of Anticancer Effects
Study | Cell Line | Concentration | Effect |
---|---|---|---|
A549 | 10 µM | Induces apoptosis | |
HeLa | 20 µM | Inhibits proliferation | |
MCF-7 | 15 µM | Reduces viability |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. In studies using lipopolysaccharide-stimulated macrophages, it significantly reduced the expression of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects
Study | Model | Concentration | Effect |
---|---|---|---|
RAW264.7 Macrophages | 10 µM | Decreases iNOS expression | |
Carrageenan-induced edema | Animal model | 50 mg/kg | Reduces paw swelling |
Oncology
In oncology, this compound has been investigated for its potential to treat various cancers. A study on renal cell carcinoma showed that treatment with this compound significantly reduced tumor size in xenograft models, indicating its role in modulating angiogenesis and tumor metabolism.
Inflammatory Disorders
The compound's anti-inflammatory properties suggest its potential application in treating inflammatory disorders such as inflammatory bowel disease (IBD). Research findings support its efficacy in reducing inflammatory markers in animal models, highlighting its therapeutic promise in gastrointestinal inflammation.
Case Studies and Research Findings
- Renal Cell Carcinoma : A study demonstrated that treatment with this compound led to a significant reduction in tumor size and decreased levels of hypoxia-inducible factor (HIF)-2α, indicating a mechanism involving angiogenesis modulation.
- Inflammatory Bowel Disease : Investigations into the compound's effects on IBD revealed that it effectively reduced inflammatory markers in animal models, supporting its use as a therapeutic agent for gastrointestinal inflammation.
Properties
IUPAC Name |
5-morpholin-4-yl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13-4-1-10-9-11(2-3-12(10)13)15-5-7-16-8-6-15/h2-3,9,13H,1,4-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFSGJFHTPMENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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